molecular formula C9H10ClNOS B13310550 1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde

1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde

Cat. No.: B13310550
M. Wt: 215.70 g/mol
InChI Key: WBHQYHSMWDAGHS-UHFFFAOYSA-N
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Description

1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde is a heterocyclic compound featuring a thiazole ring, which is known for its diverse biological activities. The compound’s structure includes a cyclobutane ring attached to a carbaldehyde group, with a thiazole ring substituted with a chlorine atom at the 2-position. This unique structure imparts significant chemical reactivity and potential for various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The resulting thiazole intermediate is then subjected to chlorination to introduce the chlorine atom at the 2-position. The final step involves the alkylation of the thiazole ring with cyclobutane-1-carbaldehyde under basic conditions to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the thiazole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions, leading to the formation of various derivatives.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, substituted thiazoles, and imines/hydrazones.

Scientific Research Applications

1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde has a wide range of applications in scientific research, including:

    Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the development of bioactive molecules with potential antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals, dyes, and polymers, where its unique reactivity and stability are advantageous.

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors The thiazole ring can engage in π-π stacking interactions or hydrogen bonding with active sites, while the aldehyde group can form covalent bonds with nucleophilic residues These interactions can modulate the activity of the target protein, leading to various biological effects

Comparison with Similar Compounds

1-[(2-Chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde can be compared with other thiazole derivatives, such as:

    2-Aminothiazole: Known for its antimicrobial properties, it lacks the cyclobutane and aldehyde functionalities.

    Thiazole-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different reactivity and applications.

    2-Chlorothiazole: Similar in having a chlorine atom, but without the cyclobutane and aldehyde groups, resulting in distinct chemical behavior.

The uniqueness of this compound lies in its combination of a thiazole ring with a cyclobutane and aldehyde group, which imparts specific reactivity and potential for diverse applications.

Properties

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

1-[(2-chloro-1,3-thiazol-4-yl)methyl]cyclobutane-1-carbaldehyde

InChI

InChI=1S/C9H10ClNOS/c10-8-11-7(5-13-8)4-9(6-12)2-1-3-9/h5-6H,1-4H2

InChI Key

WBHQYHSMWDAGHS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC2=CSC(=N2)Cl)C=O

Origin of Product

United States

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